methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
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Overview
Description
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its neuroprotective properties and potential use in treating neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The resulting dihydroisoquinoline intermediate is then reduced using reducing agents like sodium borohydride or catalytic hydrogenation to yield the desired tetrahydroisoquinoline compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in research on neurotransmitter systems and neuroprotection.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride involves its interaction with dopamine receptors and inhibition of monoamine oxidase (MAO) enzymes. This leads to increased levels of neurotransmitters such as dopamine and serotonin in the brain, contributing to its neuroprotective and antidepressant effects . The compound also exhibits antioxidant properties, reducing oxidative stress and protecting neurons from damage .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares similar neuroprotective properties but differs in its chemical structure and specific applications.
Tetrahydroisoquinoline: The parent compound with a simpler structure and broader range of biological activities.
1,2,3,4-Tetrahydroisoquinoline-7-carboxylate: A related compound with variations in its functional groups and biological effects.
Uniqueness
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride is unique due to its specific combination of neuroprotective, antidepressant, and antioxidant properties. Its ability to interact with multiple molecular targets and pathways makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
CAS No. |
2639456-64-5 |
---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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